2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
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Overview
Description
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a cyclohexyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the cyclization can be achieved using reagents such as potassium tert-butoxide in boiling tert-butanol .
Industrial Production Methods
While specific industrial production methods for 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to cell signaling and receptor interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and as enzyme inhibitors.
Uniqueness
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
919093-61-1 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C13H16N2O/c16-13-12-8-14-7-6-10(12)9-15(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
InChI Key |
NQJMGWOSRBETGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
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